N-(2,4-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a sulfanylacetamide linker bridging a 3,6-dimethyl-4-oxothieno[2,3-d]pyrimidine core and a 2,4-dimethoxyphenyl substituent. Its molecular formula is C₂₀H₂₃N₃O₄S₂, with an average mass of 433.541 g/mol and a monoisotopic mass of 433.113 g/mol .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-10-7-12-16(27-10)20-18(21(2)17(12)23)26-9-15(22)19-13-6-5-11(24-3)8-14(13)25-4/h5-8H,9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPQXNHETWWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities that make it a candidate for further pharmacological research. The thienopyrimidine core is known for its diverse biological properties, including anticancer, antiviral, and anti-inflammatory effects.
Chemical Structure
The structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 878712-70-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor signaling pathways. The sulfanyl group and the thienopyrimidine core are believed to play crucial roles in these interactions.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds with a similar thienopyrimidine structure have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The MTT assay indicated that many of these compounds showed IC50 values in the low micromolar range, suggesting potent anticancer properties .
- Case Study : A study evaluated the efficacy of related thienopyrimidine compounds against acute leukemia cell lines MV4-11 and MOLM13. The results demonstrated that these compounds inhibited cell proliferation significantly at concentrations around 0.3 µM .
Antimicrobial Activity
The compound’s structural components suggest potential antimicrobial properties. Similar thienopyrimidine derivatives have been assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria:
- In Vitro Assays : Studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against strains like Escherichia coli and Staphylococcus aureus .
Research Findings and Tables
| Study | Biological Activity | Observations |
|---|---|---|
| Study A | Anticancer | Significant inhibition of growth in MCF-7 cells at IC50 < 5 µM |
| Study B | Antibacterial | Effective against E. coli with MIC = 50 µg/mL |
| Study C | Antiviral | Potential activity against viral replication in vitro |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Differences and Implications
Substituent Electronic Effects: Methoxy vs. Trifluoromethyl: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) may favor π-π stacking in hydrophobic pockets, whereas trifluoromethyl groups (electron-withdrawing) in analogs like Compound 18 () enhance metabolic stability. Chlorophenyl vs.
Molecular Weight and Drug-Likeness :
- The target compound (433.54 g/mol) falls within acceptable ranges for oral bioavailability, whereas higher molecular weight analogs (e.g., 552.55 g/mol in ) may face challenges in absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
